Molecular Weight Differentiation: 1'-Hydroxy Bilastine (+16 Da) Enables Specific MS Detection Versus Parent Bilastine
1'-Hydroxy Bilastine (C₂₈H₃₇N₃O₄) exhibits a molecular weight of 479.6 g/mol, representing a +16 Da mass shift relative to the parent drug bilastine (C₂₈H₃₇N₃O₃, 463.6 g/mol), consistent with monohydroxylation [1]. This mass differential enables unambiguous distinction from bilastine and from other impurity classes (e.g., N-oxide or des-alkyl variants) in LC-MS workflows without requiring synthetic standards of every potential impurity [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 479.6 |
| Comparator Or Baseline | Bilastine: 463.6 |
| Quantified Difference | +16.0 Da (monohydroxylation mass increment) |
| Conditions | Calculated from molecular formula; applicable to ESI-MS and LC-MS/MS detection |
Why This Matters
This +16 Da signature enables specific selected reaction monitoring (SRM) transitions and extracted ion chromatograms for 1'-Hydroxy Bilastine without interference from parent drug or non-hydroxylated impurities, critical for validated impurity quantification in ANDA submissions.
- [1] SynZeal Research. 1'-Hydroxy Bilastine Product Page. CAS 1638785-23-5. Molecular Formula: C28H37N3O4; Molecular Weight: 479.6. View Source
- [2] Rathod SM, et al. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. J Appl Pharm Sci. 2025;15(02):142-154. View Source
